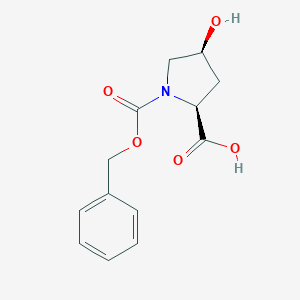

N-Cbz-hydroxy-L-proline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: Core Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-hydroxy-L-proline, also known as (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of novel therapeutics. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom prevents unwanted side reactions during peptide coupling, while the hydroxyl group on the proline ring offers a site for further functionalization. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to this compound.

Core Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₅ | [3] |

| Molecular Weight | 265.26 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder or viscous oil | [1][2][5] |

| Melting Point | 104-107 °C | [2] |

| Optical Rotation [α]20/D | -51.2° to -54° (c=1-2 in Ethanol) | [2][3] |

| Predicted pKa | 3.78 ± 0.40 | [2] |

| Solubility | Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate | [1][2] |

Computed Properties

| Property | Value | Reference |

| ACD/LogP | -0.10 | [1] |

| Topological Polar Surface Area (TPSA) | 87.1 Ų | [4] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Freely Rotating Bonds | 5 | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a pyrrolidine (B122466) ring, a carboxylic acid group, a hydroxyl group at the 4-position, and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate under basic conditions.[5]

Materials:

-

L-hydroxyproline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl), 12 M

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-hydroxyproline and sodium bicarbonate in water in a suitable reaction vessel.

-

Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the mixture to pH 2 by the dropwise addition of 12 M hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash them three times with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil. The product can often be used in the next step without further purification.[5]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is typically incorporated as the final N-terminal residue in a peptide synthesized using Fmoc/tBu solid-phase peptide synthesis (SPPS). The Cbz group is stable to the piperidine (B6355638) treatment used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for cleavage and side-chain deprotection.

Workflow for SPPS incorporating this compound:

Caption: SPPS workflow for N-terminal Cbz protection.

Detailed Protocol for Coupling this compound:

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading), HBTU (e.g., 1.95 equivalents), and HOBt (e.g., 2 equivalents) in DMF.

-

Add DIEA (e.g., 3-4 equivalents) to the activation mixture and agitate for a few minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test (will be negative for the secondary amine of proline).

-

Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM.

-

Dry the resin under vacuum.

-

The peptide is now ready for cleavage from the resin and simultaneous side-chain deprotection using a standard TFA cleavage cocktail.

Conclusion

This compound is a valuable reagent for peptide chemists and drug discovery scientists. Its well-defined properties and versatile reactivity make it a reliable building block for the synthesis of complex peptides and peptidomimetics. The protocols outlined in this guide provide a solid foundation for the successful synthesis and incorporation of this important amino acid derivative.

References

- 1. Page loading... [guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13504-85-3 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Synthesis of N-Cbz-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzoxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline), a crucial building block in peptide synthesis and a known inhibitor of prolidase. This document details its historical discovery, synthesis methodologies, and its role in biochemical research, presenting quantitative data, experimental protocols, and visual representations of key processes.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work in peptide synthesis. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the controlled, stepwise synthesis of peptides for the first time. This reversible protecting group for the α-amino group of amino acids laid the foundation for modern peptide chemistry.

While a specific date for the first synthesis of this compound is not prominently documented, its development was a natural progression from the establishment of Cbz as a reliable protecting group. Hydroxyproline (B1673980), a key component of collagen, was and remains an important target for incorporation into synthetic peptides to study protein structure and function. The application of the Cbz group to hydroxy-L-proline provided a stable, protected derivative essential for its use in solution-phase peptide synthesis. Its use as a competitive inhibitor of porcine kidney prolidase was identified later, expanding its application beyond a simple building block to a tool for studying enzyme function.[1]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The chemical approach is the most common and is based on the Schotten-Baumann reaction.

Chemical Synthesis

The standard chemical synthesis involves the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate in the presence of a base to neutralize the liberated hydrochloric acid.

Experimental Protocol: Chemical Synthesis of this compound [1]

-

Materials:

-

L-hydroxyproline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl), 12 M

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve L-hydroxyproline (e.g., 78.7 g, 600 mmol) and sodium bicarbonate (e.g., 126 g, 1.5 mol) in water (e.g., 900 mL) in a suitable reaction vessel.

-

Prepare a solution of benzyl chloroformate (e.g., 89.6 mL, 630 mmol) in dioxane (e.g., 90 mL).

-

Slowly add the benzyl chloroformate solution to the L-hydroxyproline solution while stirring at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the mixture to a pH of 2 with 12 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (e.g., 3 x 500 mL).

-

Combine the organic phases and wash with saturated brine (e.g., 3 x 200 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a colorless, viscous oil. The yield is typically quantitative.[1]

-

Logical Workflow for Chemical Synthesis:

Enzymatic Synthesis

An alternative, biocatalytic method for the synthesis of N-Cbz-5-hydroxy-L-proline has been developed. This method utilizes enzymes to convert N-α-benzyloxycarbonyl (Cbz)-L-ornithine into the desired product.[2]

Experimental Protocol: Enzymatic Synthesis of N-Cbz-5-hydroxy-L-proline [2]

-

Enzymes and Substrates:

-

Recombinant Escherichia coli expressing lysine-ε-aminotransferase or recombinant Pichia pastoris expressing L-ornithine oxidase.

-

N-α-benzyloxycarbonyl (Cbz)-L-ornithine.

-

-

Procedure:

-

Incubate N-α-benzyloxycarbonyl (Cbz)-L-ornithine with either of the recombinant microorganisms.

-

The enzyme (lysine-ε-aminotransferase or L-ornithine oxidase) catalyzes the conversion of the substrate to N-Cbz-5-hydroxy-L-proline.

-

The product is then isolated and purified from the reaction mixture.

-

This enzymatic approach is particularly noteworthy as it forms part of a pathway for the synthesis of saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor.[2]

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 265.26 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid or viscous oil | --INVALID-LINK-- |

| Purity (HPLC) | ≥97% to 99.93% | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation [α] | -51.2° (c=1.00g/100ml in EtOH) | --INVALID-LINK-- |

| Storage Temperature | 4°C | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Spectroscopic Method | Data | Reference |

| ¹H NMR | Consistent with structure | --INVALID-LINK-- |

| HPLC | Purity analysis | --INVALID-LINK-- |

| Mass Spectrometry | Not explicitly found for this compound, but techniques for hydroxyproline exist. |

Application in Prolidase Inhibition and Signaling Pathways

This compound acts as a competitive inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] Inhibition of prolidase can have significant downstream effects on cellular signaling pathways, particularly those related to cell growth and proliferation.

Prolidase activity is linked to the regulation of several key signaling pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways.[3][4] By inhibiting prolidase, this compound can indirectly modulate these pathways. For instance, inhibitors of prolidase have been shown to decrease the expression of the TGF-β1 receptor, leading to the downregulation of downstream kinases like Akt and mTOR.[3][5]

Signaling Pathway of Prolidase Inhibition:

Conclusion

This compound remains a cornerstone in the field of peptide chemistry, serving as a vital protected amino acid for the synthesis of complex peptides. Its well-established chemical synthesis provides a reliable and high-yielding route for its production, while emerging enzymatic methods offer greener alternatives. Furthermore, its role as a prolidase inhibitor opens avenues for its use in studying cellular signaling and as a potential therapeutic agent. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. This compound | 13504-85-3 [chemicalbook.com]

- 2. Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

- 4. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a derivative of the non-essential amino acid hydroxy-L-proline, a key component of collagen. The introduction of the carbobenzyloxy (Cbz or Z) protecting group on the nitrogen atom makes it a valuable chiral building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceuticals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its synthesis and analysis, and a discussion of its applications in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid or viscous oil at room temperature.[1][2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane (B109758) and ethyl acetate.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| IUPAC Name | (2S,4R)-1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | [1] |

| Synonyms | Z-Hyp-OH, Z-L-4-Hydroxyproline, N-Carbobenzoxy-trans-4-hydroxy-L-proline | [2] |

| CAS Number | 13504-85-3 | [2] |

| Molecular Formula | C13H15NO5 | [2] |

| Molecular Weight | 265.26 g/mol | [2][4] |

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder/viscous oil | [1][2][3] |

| Melting Point | 104-107 °C | [2] |

| Boiling Point (Predicted) | 486.9 ± 45.0 °C | [2] |

| Density (Predicted) | 1.416 ± 0.06 g/cm³ | [2] |

| Solubility | Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate, DMSO | [1][2][4] |

| Optical Activity [α]20/D | -54 ± 1°, c = 2% in ethanol | [2] |

| pKa (Predicted) | 3.78 ± 0.40 | [2] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of trans-4-hydroxy-L-proline with benzyl (B1604629) chloroformate under alkaline conditions.[1]

Materials:

-

trans-4-Hydroxy-L-proline

-

Sodium bicarbonate (NaHCO3)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

12 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve L-hydroxyproline and sodium bicarbonate in water.

-

Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the mixture to a pH of 2 with 12 M hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash them three times with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a colorless viscous oil. The product can often be used in subsequent reactions without further purification.[3]

Synthesis workflow for this compound.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for this compound are not extensively detailed in the literature, a general approach for the analysis of hydroxyproline (B1673980) derivatives can be adapted. A reverse-phase HPLC method is typically suitable.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

General Procedure:

-

Mobile Phase Preparation: A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile. The exact composition may require optimization.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution at a suitable wavelength (e.g., 254 nm) for the Cbz group.

-

Quantification: Use a standard curve prepared from known concentrations of this compound for accurate quantification.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

General Procedure:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquisition: Acquire 1H and 13C NMR spectra.

-

Analysis: The 1H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the protons of the pyrrolidine (B122466) ring, and the hydroxyl proton. The 13C NMR spectrum will confirm the presence of all 13 carbon atoms in their respective chemical environments.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several synthetic applications.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The Cbz group effectively protects the secondary amine of the proline ring, preventing unwanted side reactions during peptide coupling. The hydroxyl group can be further modified or left unprotected, depending on the synthetic strategy.

Role of this compound in peptide synthesis.

Chiral Building Block

The defined stereochemistry of this compound makes it an excellent chiral synthon for the synthesis of complex molecules with specific stereoisomerism, which is critical in drug development.

Enzyme Inhibition Studies

This compound has been reported to be a competitive inhibitor of porcine kidney prolidase.[3] This suggests its potential as a lead compound for designing more potent and selective enzyme inhibitors.

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature implicating this compound itself in specific biological signaling pathways. However, the parent molecule, hydroxyproline, is a major component of collagen and its metabolism is linked to various cellular processes. The formation of hydroxyproline residues in proteins like hypoxia-inducible factor (HIF) plays a role in cellular signaling.[5] The metabolism of hydroxyproline can also influence cellular redox status through the generation of reactive oxygen species (ROS).[6] Further research is needed to determine if and how the N-Cbz derivative might interact with or modulate these pathways.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It should be stored in a cool, dry place, sealed from moisture.[2]

Conclusion

This compound is a versatile and valuable compound for researchers in organic chemistry and drug development. Its well-defined physical and chemical properties, coupled with its utility as a protected amino acid and chiral building block, ensure its continued importance in the synthesis of peptides and other complex organic molecules. While its direct role in biological signaling remains an area for future investigation, its foundational role in the synthesis of biologically active compounds is firmly established.

References

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism, Nutrition, and Redox Signaling of Hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline (CAS 13504-85-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-hydroxy-L-proline, with the CAS number 13504-85-3, is a chemically modified derivative of the naturally occurring amino acid hydroxy-L-proline.[1][2] The introduction of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom makes it a valuable intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical compounds.[1][2] Its rigid, chiral pyrrolidine (B122466) ring structure provides a unique scaffold for designing molecules with specific conformational constraints. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role as a modulator of biological pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid or viscous oil that is sparingly soluble in water but soluble in organic solvents like dichloromethane (B109758) and ethyl acetate.[1] Key quantitative data for this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 13504-85-3 | [1][3] |

| Molecular Formula | C₁₃H₁₅NO₅ | [1][3] |

| Molecular Weight | 265.26 g/mol | [1][3] |

| Appearance | White to off-white powder/viscous oil | [1][2] |

| Melting Point | 104-107 °C | [1] |

| Boiling Point | 486.9±45.0 °C (Predicted) | [1] |

| Density | 1.416±0.06 g/cm³ (Predicted) | [1] |

| Optical Activity | [α]²⁰/D −54±1°, c = 2% in ethanol | [1] |

| Solubility | Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate | [1] |

Spectroscopic Data

¹H NMR (500 MHz, D₂O, pH 7.0) of trans-4-hydroxy-L-proline

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.34 | t | H-2 |

| 4.66 | m | H-4 |

| 2.42 | m | H-3 |

| 2.14 | m | H-3' |

| 3.47 | dd | H-5 |

| 3.35 | dd | H-5' |

¹³C NMR (125 MHz, D₂O, pH 7.0) of trans-4-hydroxy-L-proline

| Chemical Shift (ppm) | Assignment |

| 177.08 | C-1 (COOH) |

| 62.53 | C-2 |

| 40.16 | C-3 |

| 72.79 | C-4 |

| 55.67 | C-5 |

Characteristic IR Absorptions of trans-4-hydroxy-L-proline (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch |

| ~3000-2800 | C-H stretch |

| ~1630 | C=O stretch (carboxyl) |

| ~1400 | O-H bend |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the reaction of L-hydroxyproline with benzyl (B1604629) chloroformate in an alkaline aqueous solution.[1]

Materials:

-

L-hydroxyproline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

12 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-hydroxyproline and sodium bicarbonate in water.

-

Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

-

Continue stirring the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the mixture to a pH of 2 using 12 M hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash them three times with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil. The product is often of sufficient purity for use in subsequent reactions without further purification.[1]

Experimental Workflow for the Synthesis of this compound

Prolidase Inhibition Assay

This compound is a known competitive inhibitor of prolidase, an enzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1][4] The following is a general protocol for assaying prolidase activity, which can be adapted to determine the inhibitory effect of this compound.

Materials:

-

Cell or tissue lysate containing prolidase

-

Glycyl-L-proline (Gly-Pro) as the substrate

-

This compound as the inhibitor

-

Tris-HCl buffer

-

Manganese chloride (MnCl₂)

-

Trichloroacetic acid (TCA)

-

Reagents for proline quantification (e.g., Chinard's reagent for colorimetric assay)

Procedure:

-

Enzyme Activation: Pre-incubate the cell or tissue lysate with MnCl₂ in Tris-HCl buffer to activate the prolidase.

-

Inhibition: Add varying concentrations of this compound to the activated enzyme mixture and incubate for a specific period.

-

Enzymatic Reaction: Initiate the reaction by adding the substrate, Gly-Pro.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Proline Quantification: Centrifuge to pellet the precipitated proteins. The amount of proline released in the supernatant is quantified using a suitable method, such as the colorimetric assay with Chinard's reagent, which measures the absorbance at a specific wavelength.

-

Data Analysis: Determine the percentage of inhibition at each concentration of this compound and calculate the IC₅₀ value.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[1][2] The Cbz group protects the secondary amine of the proline ring from participating in unwanted side reactions during peptide bond formation. The hydroxyl group can be either left unprotected or protected with another orthogonal protecting group, allowing for further modifications. This makes this compound a versatile building block for introducing conformational rigidity and functionalization into synthetic peptides.

Prolidase Inhibition and Biological Implications

This compound and its non-hydroxylated analog, N-Cbz-L-proline, are effective inhibitors of prolidase.[4] Prolidase is crucial for the final steps of collagen degradation, recycling proline for new collagen synthesis.[5] Inhibition of prolidase can have significant biological consequences.

Signaling Pathway Involvement

Prolidase activity is linked to several key signaling pathways. The products of prolidase, proline and hydroxyproline, have been shown to regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α) and influence the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting prolidase, this compound can indirectly modulate these pathways.

TGF-β Signaling: Prolidase inhibitors have been shown to decrease the expression of the TGF-β1 receptor. This, in turn, can downregulate downstream signaling through the Akt/mTOR pathway, which is involved in cell proliferation and growth.

HIF-1α Signaling: Proline and hydroxyproline can inhibit the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia. By reducing the intracellular pool of these amino acids, prolidase inhibition by this compound could potentially lead to decreased HIF-1α stability.

Simplified Signaling Pathway of Prolidase and its Inhibition

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It should be stored in a cool, dry place, sealed from moisture.[1] While not classified as a hazardous substance, direct contact with skin and eyes should be avoided.

Conclusion

This compound is a key building block for synthetic chemists, particularly in the field of peptide and medicinal chemistry. Its ability to introduce a constrained, functionalized proline residue into molecules is of great value. Furthermore, its role as a prolidase inhibitor opens up avenues for its use as a research tool to investigate the biological roles of prolidase and its downstream signaling pathways, including those involving TGF-β and HIF-1α. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its synthesis, properties, and biological significance.

References

- 1. This compound | 13504-85-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-Cbz-hydroxy-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of N-Cbz-hydroxy-L-proline. This valuable building block is frequently utilized in the synthesis of peptidomimetics and other complex pharmaceutical agents. This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, the NMR data is presented as a combination of reported values for the parent structure and predicted shifts for the N-Cbz derivative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.35 | m | - | C₆H₅- (Cbz) |

| ~5.15 | s | - | -CH₂- (Cbz) |

| ~4.50 | t | ~8.0 | H-2 |

| ~4.40 | m | - | H-4 |

| ~3.60 | m | - | H-5a |

| ~3.50 | m | - | H-5b |

| ~2.30 | m | - | H-3a |

| ~2.10 | m | - | H-3b |

| - | br s | - | -OH, -COOH |

Note: Predicted values are based on the analysis of similar structures and the known effects of the Cbz protecting group. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~155 | C=O (Carbamate) |

| ~136 | C (Aromatic - Cbz) |

| ~128.5 | CH (Aromatic - Cbz) |

| ~128.0 | CH (Aromatic - Cbz) |

| ~127.8 | CH (Aromatic - Cbz) |

| ~70 | C-4 |

| ~67 | -CH₂- (Cbz) |

| ~60 | C-2 |

| ~55 | C-5 |

| ~38 | C-3 |

Note: Predicted values are based on the analysis of similar structures and the known effects of the Cbz protecting group. Actual experimental values may vary.

Table 3: IR Spectroscopic Data (Predicted Characteristic Peaks)

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3300 (broad) | O-H stretch (Alcohol) |

| ~3050 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1740 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Carbamate) |

| ~1500, ~1450 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch |

| ~1100 | C-N stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 266.1023 | [M+H]⁺ (Calculated for C₁₃H₁₆NO₅⁺) |

| 288.0842 | [M+Na]⁺ (Calculated for C₁₃H₁₅NNaO₅⁺) |

| 222.0917 | [M+H - CO₂]⁺ |

| 178.0863 | [M+H - C₇H₇O]⁺ |

| 132.0655 | [Proline + H]⁺ |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of N-Cbz-trans-4-hydroxy-L-proline

This protocol describes a general method for the N-protection of trans-4-hydroxy-L-proline using benzyl (B1604629) chloroformate (Cbz-Cl).

Materials:

-

trans-4-Hydroxy-L-proline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate in water in a reaction vessel.

-

Slowly add a solution of benzyl chloroformate in dioxane to the stirred reaction mixture at room temperature.

-

Continue stirring overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the product.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Prepare the sample for analysis using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for oils).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for spectroscopic characterization.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-Cbz-hydroxy-L-proline as a Chiral Building Block

N-Carbobenzyloxy-hydroxy-L-proline (this compound) is a synthetically versatile derivative of the non-essential amino acid L-hydroxyproline. Its rigid pyrrolidine (B122466) ring and stereochemically defined hydroxyl group make it an invaluable chiral building block in modern organic synthesis. The presence of the Cbz (carbobenzyloxy) protecting group on the nitrogen atom allows for selective reactions at the carboxyl and hydroxyl functionalities, enabling the construction of complex, stereochemically pure molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in peptide synthesis and the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a stable, commercially available compound that serves as a key starting material for a multitude of synthetic transformations. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13504-85-3 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.26 g/mol | [1][3] |

| IUPAC Name | (2S,4R)-4-hydroxy-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | [3] |

| Synonyms | Z-Hyp-OH, Cbz-Hyp-OH, N-Cbz-trans-4-hydroxy-L-proline | [3][4] |

| Appearance | Viscous Oil or Solid | [2] |

| Solubility | Slightly soluble in water | [2] |

| Storage | 4°C | [1] |

| Topological Polar Surface Area (TPSA) | 87.07 Ų | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of this compound

The most common method for preparing this compound involves the Schotten-Baumann reaction between L-hydroxyproline and benzyl (B1604629) chloroformate under basic conditions. The Cbz group effectively protects the secondary amine, rendering it stable to a wide range of reaction conditions used in subsequent synthetic steps.

Experimental Protocol: Synthesis from L-Hydroxyproline

This protocol describes a general method for the N-protection of L-hydroxyproline.

Reaction Scheme:

L-hydroxyproline + Benzyl Chloroformate --(NaHCO₃, Dioxane/H₂O)--> this compound

Materials:

-

L-hydroxyproline (1 equivalent)

-

Sodium bicarbonate (2.5 equivalents)

-

Benzyl chloroformate (1.05 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

12 M Hydrochloric acid

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-hydroxyproline (e.g., 78.7 g, 600 mmol) and sodium bicarbonate (e.g., 126 g, 1.5 mol) in water (e.g., 900 mL).[2]

-

In a separate flask, prepare a solution of benzyl chloroformate (e.g., 89.6 mL, 630 mmol) in dioxane (e.g., 90 mL).[2]

-

Slowly add the benzyl chloroformate solution to the aqueous solution of L-hydroxyproline while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C in an ice bath.[2]

-

Carefully acidify the mixture to a pH of 2 using 12 M hydrochloric acid.[2]

-

Extract the aqueous phase with ethyl acetate (e.g., 3 x 500 mL).[2]

-

Combine the organic layers and wash with saturated brine solution (e.g., 3 x 200 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

The resulting product is typically a colorless viscous oil, which is often used in the next step without further purification.[2]

Applications as a Chiral Building Block

The defined stereochemistry and orthogonal protecting groups of this compound make it a cornerstone for asymmetric synthesis.

Peptide Synthesis and Modification

While Fmoc-protected hydroxyproline (B1673980) is more common in modern solid-phase peptide synthesis (SPPS), the fundamental principle of using a protected hydroxyproline is well-established.[5] Hydroxyproline is incorporated into a peptide chain, and the hydroxyl group is subsequently modified.[5] This "proline editing" approach allows for the stereospecific conversion of the 4-hydroxyproline (B1632879) residue into a wide array of functionalized proline analogues via reactions such as Mitsunobu, oxidation, reduction, and substitution.[5] The Cbz group serves as a robust protecting group for the nitrogen in solution-phase peptide synthesis.[6]

Synthesis of Antiviral Agents

This compound and its derivatives are critical precursors in the synthesis of complex, biologically active molecules, including antiviral drugs. A notable example is its use in the synthesis of the core bicyclic proline fragment of Nirmatrelvir (B3392351) (PF-07321332), a protease inhibitor developed for the treatment of COVID-19.[7] The rigid, conformationally constrained structure imparted by the proline ring is often key to achieving high binding affinity and potency.[7][8]

Experimental Protocol: Synthesis of Bicyclic Proline Intermediate for Nirmatrelvir

This multi-step synthesis highlights the transformation of a hydroxyproline derivative into a more complex scaffold. The process starts from the benzyl ester of Boc-protected trans-4-hydroxy-L-proline, which is conceptually similar to the Cbz-protected version in its reactivity.[7]

Reaction Summary:

-

Mesylation: The hydroxyl group of the starting material is converted to a good leaving group, mesylate.[7]

-

Selenylation: The mesylate is displaced by a phenylselenyl group.[7]

-

Cyclopropanation: A cobalt(II)-catalyzed reaction forms the key gem-dimethylcyclopropyl ring.[7]

This sequence transforms the simple chiral building block into the complex amino acid required for the final drug structure, achieving a 40% overall yield over four steps from the protected hydroxyproline ester.[7]

Asymmetric Organocatalysis and Diastereoselective Reactions

Derivatives of hydroxyproline are widely employed as organocatalysts for various asymmetric transformations.[9] While this compound itself is primarily a building block, its derivatives, such as those with modified hydroxyl groups, are powerful catalysts for reactions like:

-

Aldol Reactions: Catalyzing the enantioselective addition of ketones to aldehydes.[9]

-

Mannich Reactions: Promoting the stereoselective synthesis of β-amino carbonyl compounds.[9]

Furthermore, the enolates derived from N-protected 4-hydroxyproline esters undergo diastereoselective alkylations. The stereochemical outcome of these reactions can be controlled by the choice of N-protecting group (e.g., Boc vs. Benzoyl) and the alkylating agent, allowing for the synthesis of highly substituted proline analogues with excellent stereocontrol.[10]

Summary of Key Transformations and Applications

The versatility of this compound and its analogues is captured in the diverse range of synthetic applications it enables.

| Application Area | Key Transformation / Reaction | Significance | Reference |

| Peptide Synthesis | Incorporation into peptides followed by hydroxyl group modification ("Proline Editing") | Access to a vast library of structurally diverse peptides from a single precursor. | [5] |

| Antiviral Drug Development | Multi-step synthesis of bicyclic proline amino acids | Forms the rigid, high-affinity core of protease inhibitors like Nirmatrelvir. | [7] |

| Asymmetric Synthesis | Diastereoselective alkylation of N-protected proline ester enolates | Provides stereocontrolled access to α-quaternary and other substituted proline analogues. | [10] |

| Organocatalysis | Use of hydroxyproline derivatives as catalysts | Enables highly enantioselective aldol, Mannich, and α-aminoxylation reactions. | |

| Heterocycle Synthesis | Bromine-mediated cyclization of derivatives | A route to stereochemically defined γ-lactones and other complex heterocyclic systems. |

Conclusion

This compound is more than a simple protected amino acid; it is a powerful and versatile chiral building block. Its rigid scaffold and strategically placed functional groups provide a reliable platform for introducing chirality and conformational constraint into target molecules. From the creation of novel peptide structures to the synthesis of life-saving antiviral drugs, its importance in modern medicinal chemistry and drug development continues to grow, making it an essential tool for researchers and scientists in the field.[8][11]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 13504-85-3 [chemicalbook.com]

- 3. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Carbobenzoxy-4-trans-hydroxy-L-proline Methyl Ester 64187-48-0 | TCI AMERICA [tcichemicals.com]

- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of N-Cbz-hydroxy-L-proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a chemically protected derivative of hydroxy-L-proline, an amino acid commonly found in collagen.[1] The introduction of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen atom makes it a crucial chiral building block in synthetic organic chemistry, particularly in pharmaceutical research and solid-phase peptide synthesis.[1] Its rigid pyrrolidine (B122466) ring provides a conformationally constrained scaffold, which is highly valuable for designing and synthesizing structurally diverse molecules to probe biological targets.[2][3] This document provides a comprehensive overview of the synthesis, experimental protocols, and preliminary biological investigations of this compound and its derivatives, serving as a technical guide for professionals in drug discovery and development.

Synthesis and Experimental Protocols

The synthetic utility of this compound stems from its role as a versatile intermediate. The initial protection of hydroxy-L-proline is a critical first step, followed by various modifications to generate a library of derivatives.

Synthesis of this compound

The standard procedure involves the protection of the amine group of L-hydroxyproline using benzyl (B1604629) chloroformate under alkaline conditions.[1][4] This reaction is foundational for any subsequent derivatization.

Experimental Protocol: General Synthesis of this compound [4]

-

Dissolution: Dissolve L-hydroxyproline (e.g., 600 mmol) and sodium bicarbonate (e.g., 1.5 mol) in water (e.g., 900 mL).

-

Addition of Protecting Group: Slowly add a solution of benzyl chloroformate (e.g., 630 mmol) in dioxane (e.g., 90 mL) to the aqueous mixture while stirring.

-

Reaction: Allow the reaction mixture to stir overnight at room temperature. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Acidification: Cool the mixture to 0°C in an ice bath and carefully acidify to pH 2 using 12 M hydrochloric acid.

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate (B1210297) (e.g., 3 x 500 mL).

-

Washing and Drying: Combine the organic phases and wash with saturated brine (e.g., 3 x 200 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution under reduced pressure to yield the product, typically as a colorless viscous oil. The product is often used in the next synthetic step without further purification.[4]

Table 1: Summary of Reagents for this compound Synthesis

| Reagent | Purpose | Typical Solvent(s) |

| L-hydroxyproline | Starting Material | Water |

| Benzyl Chloroformate | Cbz Protecting Agent | Dioxane |

| Sodium Bicarbonate | Base | Water |

| Hydrochloric Acid | Acidification | - |

| Ethyl Acetate | Extraction Solvent | - |

| Saturated Brine | Washing Agent | - |

| Anhydrous Sodium Sulfate | Drying Agent | - |

Synthesis of this compound Derivatives

Starting from N-Cbz-trans-4-hydroxy-L-proline, a variety of derivatives can be synthesized. These modifications often target the hydroxyl and carboxylic acid groups to introduce new functionalities.

Experimental Protocol: Benzyl Ester Protection [2]

-

Reaction Setup: Combine N-Cbz-trans-4-hydroxy-L-proline, benzyl bromide, sodium carbonate (Na₂CO₃), and sodium iodide (NaI) in dimethylformamide (DMF).

-

Reaction: Stir the mixture to allow the carboxylic acid to be protected as a benzyl ester.

Experimental Protocol: Synthesis of 3,4-dehydro-L-proline Derivative [2]

-

Xanthate Formation: React N-Cbz-trans-4-hydroxy-L-proline with carbon disulfide (CS₂) and iodomethane (B122720) in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to produce the N-Cbz-trans-4-methylxanthate-L-proline intermediate.

-

Elimination: Utilize microwave-assisted pyrolysis to eliminate the methylxanthate group, yielding the 3,4-dehydro-proline derivative.

Caption: Synthetic workflow for creating diverse proline derivatives.

Biological Activity and Applications

Derivatives of this compound have been investigated for a range of biological activities. Their constrained cyclic structure makes them ideal candidates for targeting enzyme active sites and protein-protein interfaces.

Inhibition of Amino Acid Transporters

A significant application of these derivatives is in the development of inhibitors for solute carrier (SLC) transporters. Specifically, derivatives of hydroxy-L-proline have been identified as blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in various diseases, including cancer and neurological disorders.[2][3]

-

Mechanism: Certain hydroxy-prolinol derivatives have been shown to block the anion leak conductance in both SLC1A4 and SLC1A5.[2] This action is characteristic of inhibitors rather than substrates, leading to an inward current in electrophysiological assays.[2]

-

Significance: The development of selective inhibitors for these transporters is a promising therapeutic strategy, and the hydroxy-L-proline scaffold provides a robust starting point for medicinal chemistry efforts.[2][3]

Enzyme Inhibition

The proline scaffold is a common feature in many enzyme inhibitors.

-

Prolidase: this compound itself has been described as a competitive inhibitor of porcine kidney prolidase.[4]

-

Post Proline Cleaving Enzyme: A related derivative, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, was synthesized and found to be a specific, active-site-directed, irreversible inhibitor of post proline cleaving enzyme.[5] This highlights the potential for creating highly specific inhibitors by modifying the core proline structure.

Table 2: Summary of Biological Activities of this compound and Derivatives

| Derivative Class | Biological Target | Observed Effect / Activity | Reference |

| This compound | Porcine Kidney Prolidase | Competitive Inhibition | [4] |

| Hydroxy-prolinol Derivatives | SLC1A4 (ASCT1) & SLC1A5 (ASCT2) | Block of anion leak conductance; Inhibition | [2] |

| N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone | Post Proline Cleaving Enzyme | Irreversible, active-site-directed inhibition | [5] |

| Silver(I) Complex with L-proline | Bacillus cereus, P. aeruginosa, S. aureus | Antibacterial Activity | [6] |

| Silver(I) Complex with L-proline | MDA-MB-231 & Jurkat Cancer Cells | Cytotoxic Effect | [6] |

Drug Discovery and Development Workflow

The preliminary investigation of this compound derivatives follows a logical progression from chemical synthesis to biological evaluation. This workflow is crucial for identifying and optimizing lead compounds.

Caption: Logical workflow for drug discovery using proline derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The preliminary investigations summarized here demonstrate that these derivatives possess significant biological activities, particularly as inhibitors of enzymes and membrane transporters. The established synthetic routes allow for systematic structural modifications, enabling detailed structure-activity relationship (SAR) studies. For researchers in drug development, the this compound scaffold represents a promising platform for the discovery of novel therapeutic agents targeting a range of diseases. Future work should focus on expanding derivative libraries and performing in-depth pharmacological and toxicological profiling of the most potent compounds.

References

- 1. Page loading... [guidechem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 13504-85-3 [chemicalbook.com]

- 5. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of N-Cbz-hydroxy-L-proline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Cbz-hydroxy-L-proline, a crucial building block in peptide synthesis and drug discovery. The protocol details the N-protection of hydroxy-L-proline using benzyl (B1604629) chloroformate (Cbz-Cl) under aqueous alkaline conditions. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and characterization of the final product.

Introduction

The protection of the amine group in amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This protocol describes a reliable and scalable method for the synthesis of this compound from commercially available hydroxy-L-proline.

Reaction Scheme

Caption: Chemical scheme for the N-protection of hydroxy-L-proline.

Experimental Protocol

This protocol is based on established literature procedures for the N-protection of amino acids.

Materials:

-

trans-4-Hydroxy-L-proline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Deionized water

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

12 M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve L-hydroxyproline (78.7 g, 600 mmol) and sodium bicarbonate (126 g, 1.5 mol) in 900 mL of water.[1]

-

Addition of Benzyl Chloroformate: To the stirred solution, slowly add a solution of benzyl chloroformate (89.6 mL, 630 mmol) in 90 mL of dioxane.[1] Maintain the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Acidification: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to a pH of 2 by the slow addition of 12 M hydrochloric acid.[1]

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 500 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution (3 x 200 mL).[1] Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless, viscous oil.[1] The product can be used in the next step without further purification if a high purity is achieved.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| L-hydroxyproline | 78.7 g (600 mmol) | [1] |

| Sodium bicarbonate | 126 g (1.5 mol) | [1] |

| Benzyl chloroformate | 89.6 mL (630 mmol) | [1] |

| Solvents | ||

| Water | 900 mL | [1] |

| Dioxane | 90 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Product | ||

| Yield | Quantitative | [1] |

| Appearance | Colorless viscous oil / White solid | [1][2] |

| Purity (HPLC) | 99.93% | [2] |

Characterization Data

-

Appearance: The product is typically a colorless viscous oil, although it can also be obtained as a white to off-white solid.[1][2]

-

Optical Rotation: [α] = -51.2° (c=1.00 g/100mL in Ethanol).[2]

-

¹H NMR Spectrum: The ¹H NMR spectrum is consistent with the structure of this compound.[2] Detailed chemical shift data is not provided in the cited source but can be obtained through routine analysis.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-Cbz-hydroxy-L-proline in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Cbz-hydroxy-L-proline (Z-Hyp-OH) in solid-phase peptide synthesis (SPPS). The document outlines the strategic importance of this derivative, particularly in the synthesis of collagen-like peptides and other sequences where N-terminal protection is desired. Detailed protocols for its incorporation, data on expected outcomes, and diagrams of relevant workflows and biological pathways are included to facilitate its effective use in research and development.

Introduction

This compound is a derivative of the non-essential amino acid L-hydroxyproline, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on its secondary amine. This protecting group is of significant utility in peptide chemistry due to its stability under a range of conditions, offering an orthogonal protection strategy in combination with Fmoc or Boc-based methodologies.

The Cbz group is stable to the basic conditions used for Fmoc-group removal and the mild acidic conditions for Boc-group removal, making it an excellent choice for a permanent N-terminal protecting group in peptides synthesized via Fmoc-SPPS.[1][2] Its removal is typically achieved through catalytic hydrogenolysis.[1] The presence of the hydroxyl group on the proline ring is critical for the conformational stability of collagen and collagen-like peptides.[3][4]

Key Applications

-

Synthesis of Collagen-Mimetic Peptides: The repeating Gly-Pro-Hyp sequence is fundamental to the stability of the collagen triple helix.[3][4] this compound can be incorporated into synthetic collagen fragments to study their structure and function.

-

N-Terminal Protection: When a free N-terminus is not desired in the final peptide, this compound can be used as the final amino acid in the sequence during Fmoc-SPPS. The Cbz group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktail used to deprotect side chains and cleave the peptide from the resin.[5][6]

-

Drug Development: Peptides containing hydroxyproline, such as the dipeptide Pro-Hyp, have demonstrated biological activity, including the stimulation of cell proliferation and hyaluronic acid synthesis in dermal fibroblasts.[7][8] The synthesis of such peptides and their analogues is crucial for drug discovery.

Quantitative Data Summary

The following tables provide illustrative data for the use of this compound in SPPS. The data is based on typical outcomes for standard Fmoc-SPPS and may vary depending on the specific sequence, resin, and coupling reagents used.

| Parameter | N-Cbz-Hyp-OH Coupling | Standard Fmoc-Amino Acid Coupling |

| Coupling Efficiency | >98% | >99% |

| Required Equivalents | 1.5 - 2.0 | 1.5 - 2.0 |

| Coupling Time | 1 - 2 hours | 30 - 60 minutes |

| Double Coupling | Recommended | Occasionally required |

Table 1: Comparison of Coupling Parameters. The coupling of this compound may be slightly slower than standard Fmoc-amino acids due to steric hindrance, and a second coupling is often recommended to ensure high efficiency.

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) |

| Z-Hyp-Gly-Pro-Ala-Resin | Fmoc-SPPS, Z-Hyp last | ~85 | ~70 |

| Ac-Hyp-Gly-Pro-Ala-Resin | Fmoc-SPPS, Acetylation | ~90 | ~75 |

| H-Hyp-Gly-Pro-Ala-Resin | Fmoc-SPPS, no N-protection | ~90 | ~75 |

Table 2: Illustrative Purity and Yield. The use of this compound as the final residue provides a peptide with a protected N-terminus. The crude purity and yield are comparable to other N-terminally modified peptides.[9]

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound as the final amino acid in a peptide sequence synthesized on a Rink Amide resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (Z-Hyp-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation of this compound: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).

-

Optional Second Coupling: To ensure complete reaction, repeat steps 2-4.

-

Final Washing and Drying: After the final coupling, wash the resin thoroughly with DMF (5 x) and DCM (5 x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection (with N-terminal Cbz preservation)

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, while preserving the N-terminal Cbz group.

Materials:

-

N-Cbz-peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dry N-Cbz-peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Figure 1: Experimental workflow for the solid-phase synthesis of a peptide with N-terminal Cbz-hydroxy-L-proline.

Figure 2: Signaling pathway of the Pro-Hyp dipeptide in dermal fibroblasts.[7]

Conclusion

This compound is a valuable reagent in solid-phase peptide synthesis, offering a reliable method for introducing a hydroxylated proline residue with a stable N-terminal protecting group. Its application is particularly relevant in the synthesis of collagen-mimetic peptides and other sequences where N-terminal modification is required. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this versatile amino acid derivative into their synthetic strategies.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 3. Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (Pro-Hyp-Gly) n of defined molecular weights. Evidence for the stabilization of collagen triple helix by hydroxypyroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Asymmetric Synthesis Using N-Cbz-hydroxy-L-proline as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) as an organocatalyst in asymmetric synthesis. This chiral catalyst is instrumental in the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of complex chiral molecules and pharmaceutical intermediates. The following sections detail its application in asymmetric aldol (B89426), Mannich, and Michael reactions, providing experimental protocols, quantitative data, and visual diagrams to illustrate key concepts.

Introduction to this compound in Asymmetric Catalysis

This compound is a derivative of the naturally occurring amino acid L-hydroxyproline. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom modifies the catalyst's steric and electronic properties, influencing its reactivity and selectivity in asymmetric transformations. Like L-proline, it operates through an enamine-based catalytic cycle, mimicking the function of Class I aldolase (B8822740) enzymes.[1] This organocatalytic approach offers a metal-free and environmentally benign alternative for the synthesis of enantiomerically enriched compounds.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that yields chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. This compound and its derivatives have been shown to be effective catalysts for this transformation.[1]

Quantitative Data for Aldol Reactions

The following table summarizes the performance of N-Cbz-L-proline-derived peptide catalysts in the cross-aldol reaction of ketones with ethyl glyoxylate. While specific data for this compound as a standalone catalyst is limited in readily available literature, the performance of these closely related peptide catalysts provides insight into its potential efficacy. The peptide catalyst can be synthesized from N-Cbz-L-proline in three steps.[1]

| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |

| 1 | Acetone | Ethyl glyoxylate | 20 | Acetone | 24 | 90 | - | 91 | [1] |

| 2 | Cyclohexanone (B45756) | Ethyl glyoxylate | 20 | Acetone | 24 | 85 | >95:5 | 99 | [1] |

| 3 | Cyclopentanone | Ethyl glyoxylate | 20 | Acetone | 48 | 60 | 95:5 | 99 | [1] |

| 4 | 2-Hexanone | Ethyl glyoxylate | 20 | Acetone | 24 | 42 | 95:5 | 95 | [1] |

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from general procedures for proline-catalyzed aldol reactions.[2]

Materials:

-

N-Cbz-trans-4-hydroxy-L-proline

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of N-Cbz-trans-4-hydroxy-L-proline (0.1 mmol, 20 mol%) in anhydrous DMSO (1.0 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).

-

The mixture is stirred at room temperature for 20 minutes.

-

4-Nitrobenzaldehyde (1.0 mmol, 1 equivalent) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols. Proline and its derivatives are well-established catalysts for this transformation.[3]

Quantitative Data for Mannich Reactions

The following table presents data for Mannich reactions catalyzed by various hydroxyproline (B1673980) isomers.[4] While this data does not use the N-Cbz protected form, it demonstrates the influence of the hydroxyproline scaffold on the reaction's stereochemical outcome. Trans-4-hydroxy-L-proline (a close analog to the deprotected form of the title catalyst) shows high enantioselectivity.[4]

| Entry | Aldehyde | Ketone | Amine | Catalyst | Time (days) | Conversion (%) | ee (%) | Reference |

| 1 | p-Nitrobenzaldehyde | Acetone | Aniline | L-Proline | 2 | 88 | 54 | [4] |

| 2 | p-Nitrobenzaldehyde | Acetone | Aniline | cis-3-Hydroxy-L-proline | 2 | 87 | 20 | [4] |

| 3 | p-Nitrobenzaldehyde | Acetone | Aniline | trans-3-Hydroxy-L-proline | 2 | 79 | 42 | [4] |

| 4 | p-Nitrobenzaldehyde | Acetone | Aniline | cis-4-Hydroxy-L-proline | 2 | 77 | 61 | [4] |

| 5 | p-Nitrobenzaldehyde | Acetone | Aniline | trans-4-Hydroxy-L-proline | 2 | 95 | 75 | [4] |

Experimental Protocol: Asymmetric Mannich Reaction

This protocol is a general procedure adapted from established methods for proline-catalyzed Mannich reactions.[5]

Materials:

-

N-Cbz-trans-4-hydroxy-L-proline

-

Aldehyde (e.g., propanal)

-

N-Boc-imine (pre-formed or generated in situ)

-

Acetonitrile (B52724), anhydrous

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure:

-

To a solution of the N-Boc-imine (0.5 mmol, 1 equivalent) in anhydrous acetonitrile (2.0 mL) at 0 °C is added N-Cbz-trans-4-hydroxy-L-proline (0.1 mmol, 20 mol%).

-

The aldehyde (2.5 mmol, 5 equivalents) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to -20 °C, and methanol (2.0 mL) is added, followed by the slow addition of sodium borohydride (1.0 mmol, 2 equivalents).

-

The mixture is stirred for an additional 30 minutes at -20 °C.

-

The reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the corresponding β-amino alcohol.

-

The diastereomeric and enantiomeric excesses are determined by appropriate analytical methods (NMR, chiral HPLC).

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is essential for the synthesis of a wide range of chiral molecules.

Quantitative Data for Michael Additions